molecular formula C15H11N3O2S2 B6622694 3-[[4-(1-Benzothiophen-3-yl)-1,3-thiazol-2-yl]methyl]imidazolidine-2,4-dione

3-[[4-(1-Benzothiophen-3-yl)-1,3-thiazol-2-yl]methyl]imidazolidine-2,4-dione

Cat. No.: B6622694
M. Wt: 329.4 g/mol
InChI Key: IVASAVBTBRCWGA-UHFFFAOYSA-N
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Description

3-[[4-(1-Benzothiophen-3-yl)-1,3-thiazol-2-yl]methyl]imidazolidine-2,4-dione is a complex organic compound that features a unique combination of benzothiophene, thiazole, and imidazolidine-2,4-dione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(1-Benzothiophen-3-yl)-1,3-thiazol-2-yl]methyl]imidazolidine-2,4-dione typically involves multi-step reactions. One common approach is to start with the synthesis of the thiazole ring, followed by the introduction of the benzothiophene moiety. The final step involves the formation of the imidazolidine-2,4-dione ring.

    Thiazole Synthesis: The thiazole ring can be synthesized using a variety of methods, including the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Benzothiophene Introduction: The benzothiophene moiety can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a benzothiophene boronic acid derivative.

    Imidazolidine-2,4-dione Formation: The final step involves the cyclization of the intermediate with urea or a urea derivative under acidic or basic conditions to form the imidazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups in the imidazolidine-2,4-dione ring, potentially forming alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (for electrophilic substitution) and nucleophiles like amines or thiols (for nucleophilic substitution) are used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the imidazolidine-2,4-dione ring can produce alcohol derivatives.

Scientific Research Applications

3-[[4-(1-Benzothiophen-3-yl)-1,3-thiazol-2-yl]methyl]imidazolidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features, which may confer biological activity such as anticancer, antimicrobial, or anti-inflammatory properties.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It is used as a probe in biochemical studies to understand the interactions of thiazole and benzothiophene derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-[[4-(1-Benzothiophen-3-yl)-1,3-thiazol-2-yl]methyl]imidazolidine-2,4-dione depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors in biological systems, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

    Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugation of the benzothiophene and thiazole rings, which can facilitate charge transport in organic electronic devices.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine Derivatives: Compounds such as thiazolidine-2,4-dione and its derivatives share structural similarities with 3-[[4-(1-Benzothiophen-3-yl)-1,3-thiazol-2-yl]methyl]imidazolidine-2,4-dione.

    Benzothiophene Derivatives: Compounds like benzothiophene-2-carboxylic acid and its derivatives are structurally related and may exhibit similar properties.

Uniqueness

This compound is unique due to the combination of its three distinct moieties, which confer a unique set of chemical and physical properties. This combination is not commonly found in other compounds, making it a valuable target for research and development in various scientific fields.

Properties

IUPAC Name

3-[[4-(1-benzothiophen-3-yl)-1,3-thiazol-2-yl]methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S2/c19-14-5-16-15(20)18(14)6-13-17-11(8-22-13)10-7-21-12-4-2-1-3-9(10)12/h1-4,7-8H,5-6H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVASAVBTBRCWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)CC2=NC(=CS2)C3=CSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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